(2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid
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Overview
Description
(2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C7H7BF2O3. This compound is characterized by the presence of boronic acid and hydroxymethyl groups attached to a difluorophenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid typically involves the hydroboration of alkenes or alkynes. Hydroboration is a process where a boron-hydrogen bond is added across a carbon-carbon multiple bond. This reaction is generally rapid and proceeds with high regioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of boron reagents in large-scale hydroboration reactions, followed by purification processes to isolate the desired boronic acid derivative .
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
(2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid primarily involves its role as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process. This process involves the transfer of an organic group from boron to palladium, followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)phenylboronic acid: Similar structure but lacks the difluoro substituents.
2-Fluoro-5-(hydroxymethyl)phenylboronic acid: Contains a single fluorine substituent.
2,4-Difluoro-5-nitrophenylboronic acid: Contains a nitro group instead of a hydroxymethyl group.
Uniqueness
(2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid is unique due to the presence of both difluoro and hydroxymethyl groups, which enhance its reactivity and selectivity in various chemical reactions. The difluoro substituents increase the compound’s stability and influence its electronic properties, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C7H7BF2O3 |
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Molecular Weight |
187.94 g/mol |
IUPAC Name |
[2,4-difluoro-5-(hydroxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H7BF2O3/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-2,11-13H,3H2 |
InChI Key |
MJMQUPRQSDIRRS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)CO)(O)O |
Origin of Product |
United States |
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